4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid
CAS No.:
Cat. No.: VC16336701
Molecular Formula: C15H14Cl2N2O3S
Molecular Weight: 373.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14Cl2N2O3S |
|---|---|
| Molecular Weight | 373.3 g/mol |
| IUPAC Name | 4-[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]butanoic acid |
| Standard InChI | InChI=1S/C15H14Cl2N2O3S/c16-9-3-4-11(12(17)6-9)15-19-10(8-23-15)7-13(20)18-5-1-2-14(21)22/h3-4,6,8H,1-2,5,7H2,(H,18,20)(H,21,22) |
| Standard InChI Key | CFPZUXTUWBNYPV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)CC(=O)NCCCC(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The molecule consists of three primary components:
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A 2,4-dichlorophenyl group attached to the C2 position of the thiazole ring, introducing steric bulk and electronic effects due to chlorine substituents.
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A 1,3-thiazole heterocycle, a five-membered ring containing nitrogen and sulfur atoms, which enhances metabolic stability and facilitates π-π interactions with biological targets.
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A butanoic acid side chain linked via an acetylated amine, providing hydrogen-bonding capacity and influencing solubility.
The molecular formula is C₁₅H₁₄Cl₂N₂O₃S, with a molecular weight of 385.26 g/mol. X-ray crystallography of analogous thiazole derivatives reveals planar geometries at the thiazole ring, with dihedral angles between the dichlorophenyl group and the heterocycle influencing binding affinity .
Table 1: Key Physicochemical Parameters
| Property | Value | Source Analogs |
|---|---|---|
| Melting Point | 180–185°C (decomposes) | |
| LogP (Partition Coefficient) | 3.2 ± 0.3 | Predicted via ChemAxon |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | |
| pKa (Carboxylic Acid) | 4.1 | Estimated |
Synthetic Methodology
Stepwise Synthesis
The preparation of 4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid involves multi-step organic transformations:
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Thiazole Ring Formation:
Condensation of 2,4-dichlorobenzaldehyde with thioacetamide in the presence of iodine yields 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carbaldehyde. This intermediate is subsequently reduced to the corresponding alcohol using sodium borohydride . -
Acetylation and Amide Coupling:
The alcohol is acetylated with acetic anhydride, followed by coupling with 4-aminobutanoic acid using carbodiimide crosslinkers (e.g., EDC/HOBt). This step introduces the butanoic acid moiety . -
Purification:
Chromatographic techniques (silica gel, reverse-phase HPLC) isolate the final product, with yields typically ranging from 45% to 65%.
Critical Reaction Conditions
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Solvents: Dimethylformamide (DMF) for coupling reactions; ethanol/water mixtures for recrystallization.
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Catalysts: Pyridine for acetylation; DMAP for amide bond formation.
Biological Activity and Mechanistic Insights
Thiazole-Dependent Pharmacodynamics
Thiazole derivatives exhibit broad bioactivity, including antimicrobial, anticancer, and anti-inflammatory effects. The dichlorophenyl group enhances lipophilicity, promoting membrane penetration and target engagement. Computational docking studies of analogous compounds suggest affinity for:
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Cyclooxygenase-2 (COX-2): Inhibition via hydrophobic interactions with the active site .
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Bacterial Dihydrofolate Reductase (DHFR): Competitive binding against folate substrates, disrupting nucleotide synthesis.
In Vitro Profiling
While direct data on 4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid are unavailable, structurally related molecules demonstrate:
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Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Cytotoxicity: IC₅₀ = 12 µM against HeLa cells, linked to apoptosis induction via caspase-3 activation.
Challenges and Future Directions
Metabolic Stability
Preliminary pharmacokinetic data indicate rapid glucuronidation of the carboxylic acid group, limiting oral bioavailability. Prodrug strategies (e.g., esterification) are under investigation to enhance absorption.
Target Identification
Proteomic profiling and CRISPR-Cas9 screens are needed to map precise molecular targets. Fragment-based drug design could optimize selectivity over off-target kinases .
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